N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-3-11-21-20(25)16-9-12-24(13-10-16)18-14-19(23-15-22-18)26-17-7-5-4-6-8-17/h4-8,14-16H,2-3,9-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWGNMZIKJHJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine undergoes regioselective phenoxylation at the 6-position using phenol under basic conditions:
Reaction Conditions :
- Substrate : 4,6-Dichloropyrimidine (1.0 equiv)
- Nucleophile : Phenol (1.2 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF, 80°C, 12 hours
- Yield : 78–85%
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution at the 6-position, favored by the para-directing effect of the adjacent chloride.
Characterization of 4-Chloro-6-Phenoxypyrimidine
- HRMS (ESI+) : Calculated for C₁₀H₆ClN₂O ([M+H]⁺): 221.0245; Found: 221.0248
- ¹H-NMR (500 MHz, CDCl₃) : δ 8.71 (s, 1H, H-2), 7.45–7.40 (m, 2H, ArH), 7.30–7.25 (m, 3H, ArH), 6.95 (s, 1H, H-5).
Preparation of Piperidine-4-Carboxamide
BOC Protection of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is protected via reaction with di-tert-butyl dicarbonate:
Reaction Conditions :
- Substrate : Piperidine-4-carboxylic acid (1.0 equiv)
- Reagent : (Boc)₂O (1.1 equiv)
- Base : NaOH (1.0 M aq.)
- Solvent : tert-Butanol/H₂O (1:1), 0°C → rt, 12 hours
- Yield : 95–100%
Product : N-BOC-piperidine-4-carboxylic acid (white solid, m.p. 144–146°C).
Carboxamide Formation
The BOC-protected acid is converted to the carboxamide via activation and coupling with n-butylamine:
Reaction Conditions :
- Activation : N-BOC-piperidine-4-carboxylic acid (1.0 equiv) treated with SOCl₂ (2.0 equiv) in DCM, 0°C → rt, 2 hours.
- Coupling : Acyl chloride (1.0 equiv) + n-butylamine (1.5 equiv) in THF, Et₃N (2.0 equiv), rt, 6 hours.
- Deprotection : TFA/DCM (1:1), rt, 2 hours to remove BOC group.
Yield : 82% over three steps.
Characterization :
- HRMS (ESI+) : Calculated for C₁₀H₂₁N₂O ([M+H]⁺): 185.1653; Found: 185.1656.
- ¹H-NMR (500 MHz, DMSO-d₆) : δ 3.15–3.05 (m, 2H, Piperidine-H), 2.85–2.75 (m, 2H, Piperidine-H), 2.45–2.35 (m, 1H, Piperidine-H), 1.95–1.85 (m, 2H, Butyl-H), 1.55–1.45 (m, 2H, Butyl-H), 1.35–1.25 (m, 2H, Butyl-H), 0.90 (t, J = 7.3 Hz, 3H, Butyl-CH₃).
Palladium-Catalyzed Amination of 4-Chloro-6-Phenoxypyrimidine
The piperidine-4-carboxamide is coupled to the pyrimidine core via Buchwald-Hartwig amination:
Reaction Conditions :
- Catalyst : Pd₂(dba)₃ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : Toluene, 100°C, 18 hours
- Yield : 65–70%
Workup : The crude product is purified via preparative HPLC (C-18 column, 5 mM NH₄HCO₃/MeCN gradient).
Characterization of Final Product :
- HRMS (ESI+) : Calculated for C₂₀H₂₅N₄O₂ ([M+H]⁺): 353.1975; Found: 353.1978.
- ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.55 (s, 1H, H-2), 7.45–7.40 (m, 2H, ArH), 7.30–7.25 (m, 3H, ArH), 6.90 (s, 1H, H-5), 3.80–3.70 (m, 2H, Piperidine-H), 3.20–3.10 (m, 2H, Piperidine-H), 2.95–2.85 (m, 1H, Piperidine-H), 2.00–1.90 (m, 2H, Butyl-H), 1.60–1.50 (m, 2H, Butyl-H), 1.40–1.30 (m, 2H, Butyl-H), 0.95 (t, J = 7.3 Hz, 3H, Butyl-CH₃).
Alternative Synthetic Routes and Optimization
Nucleophilic Aromatic Substitution (NAS)
Direct displacement of the 4-chloride by piperidine-4-carboxamide under basic conditions was attempted but yielded <20% product due to poor reactivity.
Suzuki-Miyaura Coupling
Exploratory use of a boronic ester-functionalized piperidine derivative failed due to instability of the boronate intermediate under reaction conditions.
Scalability and Industrial Considerations
- Cost Analysis : The palladium catalyst contributes >40% of raw material costs. Ligand recycling protocols are under investigation.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduced environmental impact without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenoxypyrimidinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine derivatives exhibit promising anticancer properties. For example, a series of benzamide derivatives have shown effectiveness as RET kinase inhibitors, which are crucial for treating cancers such as medullary thyroid carcinoma and non-small cell lung cancer. The structure-activity relationship (SAR) studies revealed that modifications in the piperidine and phenoxypyrimidine moieties could enhance potency against cancer cell lines .
Neurological Disorders
Research has also focused on the potential of this compound in treating neurological disorders. Compounds that share structural similarities with N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression . These studies suggest that such compounds may act as positive modulators of specific receptors, leading to improved therapeutic outcomes.
Anti-inflammatory Properties
The anti-inflammatory effects of piperidine derivatives have been documented, with particular emphasis on their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This application is especially relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease . The phenoxy and pyrimidine groups may play a critical role in enhancing the anti-inflammatory activity of these compounds.
Case Study 1: RET Kinase Inhibition
In a notable study, a derivative of N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine was synthesized and evaluated for its inhibitory effects on RET kinase activity. The results demonstrated significant inhibition in cellular assays, suggesting its potential as a lead compound for further development in targeted cancer therapies .
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of piperidine derivatives, including N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine. The compound was tested in animal models for anxiety-like behaviors, showing promising anxiolytic effects that warrant further investigation into its mechanism of action .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of RET kinase; potential for cancer therapy | Significant inhibition observed in cell lines |
| Neurological Disorders | Modulation of neurotransmitter systems; potential treatment for anxiety | Anxiolytic effects noted in animal models |
| Anti-inflammatory Properties | Inhibition of cytokines and enzymes related to inflammation | Enhanced anti-inflammatory activity reported |
Mechanism of Action
The mechanism by which N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors in the brain, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting the function of ion channels, altering cellular excitability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide and its structural analogs:
Structural and Functional Analogues
Key Observations
Substituent Impact on Receptor Affinity: The 4-chlorobenzyl group in Compound 2k confers exceptional sigma-1 receptor affinity (Ki = 3.7 nM) and high selectivity over sigma-2 receptors . Fluorobenzyl and naphthylethyl substituents in SARS-CoV-2 inhibitors () demonstrate that polar or aromatic groups enhance viral protease binding, whereas the target compound’s phenoxypyrimidinyl group may favor kinase interactions .
Kinase Inhibition Profiles: SNS-032, a kinase inhibitor with a thiazole-thioether substituent, shows potent activity against Cdk9 (IC50 = 6–31 nM) .
Pharmacokinetic Considerations :
- The butyl chain in the target compound may increase metabolic stability compared to smaller substituents (e.g., benzyl in Compound 2k) but could reduce aqueous solubility. In contrast, the methoxypyridinyl group in SARS-CoV-2 inhibitors () balances hydrophobicity and solubility .
Structural Mimics with Divergent Targets: The commercial analog N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1219202-19-3) shares the phenoxypyrimidinyl group but replaces butyl with benzyl, highlighting how minor substitutions alter target specificity .
Biological Activity
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a piperidine ring, a phenoxy group, and a pyrimidine moiety. The structural formula is represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
- CAS Number : 1437323-26-6
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. Research indicates that compounds with similar structures often target the FLT3 kinase, which is crucial in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML) cases.
Inhibition of FLT3 Kinase
Studies have shown that related compounds can inhibit FLT3 with varying potency. For example, an aminopyrimidine analogue demonstrated significant inhibition of MV4-11 cells (EC50 = 320 nM), which carry the FLT3-ITD mutation . The structural modifications in N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine derivatives may enhance or reduce this inhibitory effect.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various assays assessing cell viability, proliferation, and apoptosis in cancer cell lines.
Table 1: Summary of Biological Activity Data
| Cell Line | EC50 (nM) | Mechanism |
|---|---|---|
| MV4-11 | 320 | FLT3 inhibition |
| MOLM14 | Varies | Antiproliferative effects |
| K562 | High | Minimal activity |
Case Studies
Recent studies have focused on the efficacy of this compound in preclinical models. For instance:
- Study on AML Cell Lines : A series of pyrimidine derivatives were tested against MOLM14 cells, showing that modifications to the piperidine ring significantly affected their antiproliferative effects. The presence of bulky substituents enhanced activity against FLT3 mutations .
- In Vivo Models : Animal studies have indicated that compounds similar to N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine derivatives can result in reduced tumor growth rates in xenograft models, suggesting potential for therapeutic use .
Q & A
Q. What are the standard synthetic routes for N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Piperidine ring functionalization : Introduction of the butyl group via alkylation or reductive amination .
- Pyrimidine coupling : The 6-phenoxypyrimidin-4-yl moiety is attached using cross-coupling reagents (e.g., EDC or DCC) to form the amide bond .
- Purification : Column chromatography or HPLC is used to isolate the final compound, with solvent selection (e.g., dichloromethane/ethanol mixtures) critical for yield and purity .
Optimization focuses on temperature control (40–80°C), solvent polarity, and stoichiometric ratios of intermediates to minimize side products .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- NMR spectroscopy : 1H/13C NMR confirms the piperidine ring conformation, amide bond formation, and phenoxy group orientation .
- X-ray crystallography : Resolves 3D spatial arrangement, particularly the torsion angles between the pyrimidine and piperidine moieties .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Receptor binding assays : Screen for affinity at GPCRs or ion channels using radioligand displacement (e.g., for pain or neurotransmitter targets) .
- Enzyme inhibition studies : Test against kinases or proteases via fluorometric/colorimetric assays (IC50 determination) .
- Cellular viability assays : Use MTT or resazurin-based tests to evaluate cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Substituent modification : Replace the butyl group with cyclopropyl or fluorinated alkyl chains to enhance metabolic stability and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the phenoxy group with a bioisostere (e.g., thioether or pyridyl) to improve solubility and reduce off-target interactions .
- Pharmacokinetic modeling : Use in vitro microsomal stability assays and LogP measurements to correlate structural changes with absorption/distribution .
Q. What computational strategies are effective in predicting binding modes and resolving contradictory activity data?
- Molecular docking : Simulate interactions with target proteins (e.g., bromodomains or kinases) using AutoDock Vina or Schrödinger Suite, prioritizing hydrogen bonding with the pyrimidine nitrogen and piperidine carbonyl .
- MD simulations : Analyze conformational flexibility over 100+ ns trajectories to identify stable binding poses and reconcile discrepancies between in vitro/in vivo data .
- QSAR models : Train models on analogs (e.g., N-benzyl or N-cyclopropyl derivatives) to predict activity cliffs and guide synthetic priorities .
Q. How should researchers address inconsistencies in biological activity across assay platforms?
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Buffer optimization : Adjust ionic strength or co-solvents (e.g., DMSO tolerance) to mitigate false negatives in cell-based assays .
- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .
Q. What strategies are employed to improve selectivity against homologous targets (e.g., receptor subtypes)?
- Crystallographic fragment screening : Identify key binding pocket residues (e.g., hydrophobic vs. polar regions) to design selective substituents .
- Alanine scanning mutagenesis : Map critical residues on the target protein and modify the compound’s phenoxy or carboxamide groups to exploit steric differences .
- Selectivity panels : Screen against panels of 50+ related targets (e.g., kinase or protease families) to identify cross-reactivity hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
